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These application notes provide a summary of the known mechanism of action for the

antileishmanial preclinical candidate DNDI-6148, the role of its target in conferring resistance

as validated by CRISPR-Cas9, and detailed protocols for leveraging CRISPR-Cas9 to

investigate potential resistance mechanisms in Leishmania species. While the clinical

development of DNDI-6148 has been deprioritized due to preclinical toxicity signals, the

methodologies described herein are broadly applicable for studying drug resistance in

Leishmania.[1][2]

Introduction to DNDI-6148 and its Mechanism of
Action
DNDI-6148 is a novel benzoxaborole compound that has demonstrated potent in vitro and in

vivo activity against visceral leishmaniasis (VL), caused by Leishmania donovani and

Leishmania infantum.[3][4] Early studies showed impressive efficacy, with over a 98% reduction

in parasite burden in vivo.[3][5] The primary mechanism of action of DNDI-6148 is the inhibition

of the Leishmania cleavage and polyadenylation specificity factor (CPSF3), an endonuclease

that has not been previously exploited as a drug target in this parasite.[3][5]

CRISPR-Cas9 gene editing has been instrumental in validating CPSF3 as the target of DNDI-
6148. By introducing a specific point mutation (Asn219His) into the CPSF3 gene, researchers

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b11931583?utm_src=pdf-interest
https://www.benchchem.com/product/b11931583?utm_src=pdf-body
https://www.benchchem.com/product/b11931583?utm_src=pdf-body
https://dndi.org/news/2024/2023-rd-portfolio-in-review-leishmaniasis/
https://dndi.org/research-development/portfolio/dndi-6148/
https://www.benchchem.com/product/b11931583?utm_src=pdf-body
https://www.benchchem.com/product/b11931583?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8591608/
https://pubmed.ncbi.nlm.nih.gov/34711050/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8591608/
https://dndi.org/scientific-articles/2021/dndi-6148-novel-benzoxaborole-preclinical-candidate-for-treatment-visceral-leishmaniasis/
https://www.benchchem.com/product/b11931583?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8591608/
https://dndi.org/scientific-articles/2021/dndi-6148-novel-benzoxaborole-preclinical-candidate-for-treatment-visceral-leishmaniasis/
https://www.benchchem.com/product/b11931583?utm_src=pdf-body
https://www.benchchem.com/product/b11931583?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11931583?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


were able to generate a Leishmania line that exhibited a consistent threefold decrease in

sensitivity to DNDI-6148, confirming the critical role of this enzyme in the drug's efficacy.[3]

Quantitative Data Summary
The following tables summarize the key quantitative findings related to DNDI-6148 efficacy and

resistance.

Table 1: In Vivo Efficacy of DNDI-6148

Compound Efficacy Metric Result Species Context

DNDI-6148
Reduction in parasite

burden
>98% In vivo models of VL

Source: Mowbray, C. E., et al. (2021).[3][5]

Table 2: CRISPR-Cas9 Induced Resistance to DNDI-6148

Gene Target
Genetic
Modification

Resulting
Phenotype

Leishmania
Species

CPSF3
Asn219His point

mutation

3-fold decrease in

sensitivity (resistance)

to DNDI-6148

L. donovani

Source: Mowbray, C. E., et al. (2021).[3]

Signaling Pathways and Experimental Workflows
Mechanism of Action and Resistance Pathway
The following diagram illustrates the established mechanism of action of DNDI-6148 and the

identified resistance mechanism. DNDI-6148 inhibits the endonuclease activity of CPSF3,

which is essential for parasite survival. A point mutation in the CPSF3 gene can reduce the

binding affinity of the drug, leading to resistance.
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Caption: Mechanism of DNDI-6148 action and resistance.

Experimental Workflow: Genome-Wide CRISPR-Cas9
Screen
This diagram outlines the workflow for a genome-wide CRISPR-Cas9 screen to identify genes

that, when knocked out, confer resistance to DNDI-6148 in Leishmania. This powerful

technique can uncover novel resistance mechanisms beyond the primary drug target.[6][7][8]
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Caption: Workflow for a CRISPR-Cas9 resistance screen.
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Experimental Protocols
The following protocols are adapted from established methodologies for CRISPR-Cas9 gene

editing in Leishmania.[9][10][11][12]

Protocol 1: Site-Directed Mutagenesis of CPSF3 to
Validate Resistance
This protocol describes how to introduce the Asn219His point mutation into the endogenous

CPSF3 locus in Cas9-expressing Leishmania.

1.1. Design of sgRNA and Donor DNA:

sgRNA Design: Design a single guide RNA (sgRNA) that targets a region as close as
possible to the Asn219 codon in the CPSF3 gene. Use a tool like EuPaGDT to ensure
specificity and minimize off-target effects. The sgRNA should be cloned into a Leishmania
expression vector (e.g., pLdCN).[9]
Donor DNA Design: Synthesize a single-stranded oligonucleotide donor (e.g., 100-120 nt)
containing the desired Asn219His mutation (AAT to CAT). This donor should have 40-50 nt
homology arms flanking the mutation site to promote homology-directed repair (HDR).

1.2. Parasite Culture:

Culture a Leishmania donovani cell line stably expressing Cas9 nuclease in M199 medium
supplemented with 10% fetal bovine serum and the appropriate selection antibiotic (e.g.,
Hygromycin B).

1.3. Transfection:

Prepare ~1x108 promastigotes in their logarithmic growth phase.
Wash the cells twice with a sterile electroporation buffer (e.g., Tb-BSF buffer).
Resuspend the parasite pellet in 100 µL of electroporation buffer.
Add 10 µg of the sgRNA expression plasmid and 10 µg of the single-stranded donor DNA to
the cell suspension.
Transfer the mixture to a 2 mm gap electroporation cuvette.
Electroporate using a suitable device (e.g., Amaxa Nucleofector or Bio-Rad Gene Pulser)
with a program optimized for Leishmania.
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1.4. Selection and Cloning:

After electroporation, transfer the cells to 10 mL of fresh M199 medium and allow them to
recover for 18-24 hours.
Since this is a subtle mutation without a drug-selectable marker, selection will be phenotypic.
Add DNDI-6148 to the culture at a concentration 2-3 times the EC50 of the wild-type parent
line.
Culture the parasites until a resistant population emerges.
Isolate single clones by limiting dilution or plating on semi-solid agar.

1.5. Verification:

Extract genomic DNA from the resistant clones.
PCR amplify the targeted region of the CPSF3 gene.
Sequence the PCR product (Sanger sequencing) to confirm the presence of the Asn219His
mutation.
Perform a dose-response assay to quantify the shift in EC50 for DNDI-6148 compared to the
wild-type line.

Protocol 2: Genome-Wide CRISPR-Cas9 Screen for
DNDI-6148 Resistance
This protocol outlines a high-throughput screen to identify all genes potentially involved in

DNDI-6148 resistance.

2.1. Library Transfection:

Obtain or generate a genome-wide sgRNA library targeting all annotated genes in the
Leishmania genome (e.g., the L. infantum library with ~50,000 sgRNAs).[6][8]
Transfect the pooled sgRNA library into a Cas9-expressing L. infantum cell line using the
electroporation method described in Protocol 1.3. A larger-scale transfection is required to
ensure sufficient coverage of the library.

2.2. Drug Selection:

After a 24-hour recovery period, split the transfected culture into two large populations:
Control Population: Culture without any drug pressure.
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Treatment Population: Culture with a strong selective pressure of DNDI-6148 (e.g., 5-10x the
EC50).
Maintain the cultures, passaging them as needed, for several weeks to allow for the
enrichment of resistant genotypes. The growth rate of the treated population should
eventually recover to a rate similar to the untreated control.

2.3. Sample Preparation and Sequencing:

Harvest a large number of cells (~5x108) from both the control and DNDI-6148-treated
populations.
Extract genomic DNA from both samples.
Use a two-step PCR protocol to first amplify the integrated sgRNA sequences from the
genomic DNA and then add Illumina sequencing adapters and barcodes.
Pool the barcoded libraries and perform high-throughput sequencing on an Illumina platform
(e.g., HiSeq or NovaSeq) to determine the relative abundance of each sgRNA.

2.4. Data Analysis:

Align the sequencing reads to the original sgRNA library to get read counts for each sgRNA.
Use bioinformatics tools (e.g., MAGeCK) to compare the sgRNA abundance between the
DNDI-6148-treated and control populations.
Calculate an enrichment score (e.g., log2 fold change) for each gene. Genes with
significantly enriched sgRNAs in the treated population are considered potential resistance
hits.

2.5. Hit Validation:

For the top 5-10 candidate genes identified, validate their role in resistance individually.
For each gene, design 2-3 new sgRNAs and generate individual knockout lines using the
methods described in Protocol 1 (often using a drug resistance cassette as the donor DNA
for easier selection).
Confirm gene disruption via PCR or Southern blot.
Perform dose-response assays on the validated knockout lines to confirm their resistance to
DNDI-6148.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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